BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-(4-
Chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-
Chlorophenyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 2-(4-Chlorophenyl)morpholine, a key intermediate and privileged scaffold in modern
medicinal chemistry.[1] Designed for researchers, scientists, and drug development
professionals, this document moves beyond a simple data sheet to offer in-depth explanations
of the causality behind experimental choices and the implications of each property on drug
design and development. We present available quantitative data, detail robust, field-proven
experimental protocols for property determination, and provide a framework for understanding
the compound's behavior. The guide emphasizes scientific integrity through self-validating
methodologies and authoritative grounding with comprehensive citations.

Introduction: Strategic Importance in Drug

Discovery
The Morpholine Scaffold: A Privileged Structure

The morpholine ring is a six-membered heterocycle containing both an amine and an ether
functional group.[1] In medicinal chemistry, it is considered a "privileged scaffold" due to its
frequent appearance in successful drug candidates and its ability to confer favorable
pharmaceutical properties. The inclusion of a morpholine moiety can enhance aqueous
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solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular
elaboration.[1] Its saturated, non-planar structure allows for precise three-dimensional
positioning of substituents, which is critical for optimizing interactions with biological targets.

2-(4-Chlorophenyl)morpholine: A Versatile Intermediate

2-(4-Chlorophenyl)morpholine (CAS No: 62243-66-7) is a derivative that combines the
benefits of the morpholine ring with the specific attributes of a 4-chlorophenyl group.[1][2] This
substitution introduces a degree of lipophilicity and, critically, a halogen atom that can
participate in halogen bonding—a specific and increasingly recognized non-covalent interaction
that can enhance binding affinity and selectivity for protein targets.[1] Consequently, this
compound serves as a vital building block in the synthesis of more complex molecules being
investigated for anticancer, anti-inflammatory, and antimicrobial activities.[1] A thorough
understanding of its physicochemical profile is therefore paramount for its effective utilization in
drug development pipelines.

Core Physicochemical Data and Identifiers

A summary of the key identifiers and physicochemical parameters for 2-(4-
Chlorophenyl)morpholine is presented below. It is critical to note that while some data is
available, many specific experimental values for this exact isomer are not widely published.
Therefore, computationally predicted values and data from closely related isomers are included
for guidance and must be interpreted with caution.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b3032904
https://www.benchchem.com/product/b3032904?utm_src=pdf-body
https://www.benchchem.com/product/b3032904?utm_src=pdf-body
https://www.benchchem.com/product/b3032904
https://pubchem.ncbi.nlm.nih.gov/compound/5154931
https://www.benchchem.com/product/b3032904
https://www.benchchem.com/product/b3032904
https://www.benchchem.com/product/b3032904?utm_src=pdf-body
https://www.benchchem.com/product/b3032904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Data Type Source
2-(4-

IUPAC Name chlorophenyl)morpholi  Standard [2]
ne

CAS Number 62243-66-7 Identifier [1][2]

Molecular Formula C10H12CINO Structural [1112][3]

Molecular Weight 197.66 g/mol Structural [1112][3]
C1COC(CN1)C2=CC

SMILES Structural [2]
=C(C=C2)ClI
ANGMDOVGFNZDLQ N

InChl Key Identifier [1][2]
-UHFFFAOYSA-N

logP 1.7/2.00 Computed [2][3]

pKa (conjugate acid)

~8.4 (unsubstituted)?

Experimental

[4]115]

Melting Point 73 °C2 Experimental [6]
Boiling Point 323.9£37.0 °C? Predicted [6]
Solubility Soluble in Toluene? Experimental [6]

Value is for the parent morpholine; substitution is expected to decrease the pKa. 2Value is for

the isomeric 4-(4-chlorophenyl)morpholine and should be used for estimation purposes only.

Lipophilicity and Permeability Assessment (logP)
Theoretical Framework

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a

cornerstone of drug design. It governs a molecule's ability to cross biological membranes, its

distribution in tissues, and its potential for off-target binding and toxicity. For orally administered

drugs, a balanced logP (typically between 1 and 3) is often sought to ensure adequate

absorption without compromising aqueous solubility.

Quantitative Data for 2-(4-Chlorophenyl)morpholine
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Computational models predict a logP value of approximately 1.7 to 2.0 for this compound.[2][3]
This places it in a favorable range for potential drug candidates, suggesting a good balance
between the hydrophilicity of the morpholine ring and the lipophilicity of the chlorophenyl
substituent.

Experimental Protocol: Determination of logP via
Reverse-Phase HPLC

Causality: While the traditional shake-flask method is the gold standard, it is labor-intensive and
requires significant amounts of pure compound. The RP-HPLC method is a high-throughput,
validated alternative that correlates the retention time of a compound on a hydrophobic
stationary phase with its logP. It is the preferred method in early discovery for its speed and
minimal sample consumption.

Methodology:

o System Preparation: An HPLC system equipped with a C18 column and a UV detector is
used. The mobile phase is typically a gradient of acetonitrile or methanol in a buffered
agueous solution (e.g., phosphate buffer at pH 7.4).

» Calibration: A set of standard compounds with known logP values (e.g., uracil, toluene,
naphthalene) is injected to create a calibration curve by plotting their known logP against the
logarithm of their retention factor (k).

o The retention factor k' is calculated as: k'=(t_ R-t_0) /t_0, where t_R is the retention time
of the compound and t_0 is the column dead time.

e Sample Analysis: A solution of 2-(4-Chlorophenyl)morpholine in the mobile phase is
prepared and injected under the same conditions as the standards.

» Calculation: The retention time of the analyte is measured, its k' is calculated, and its logP is
determined by interpolation from the calibration curve.

Self-Validation: The protocol's integrity is maintained by running quality control (QC) standards
with known logP values alongside the test compound. The calculated logP for the QC samples
must fall within a predefined acceptance range (e.g., £0.2 log units) of their known values.
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Workflow for logP Determination by RP-HPLC.

lonization Constant (pKa)
Theoretical Framework
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The pKa value defines the strength of an acid or, in this case, the conjugate acid of a basic
nitrogen. The nitrogen atom in the morpholine ring is basic and will be protonated at
physiological pH to varying degrees. This ionization state is critical as it dictates aqueous
solubility (the charged form is more soluble), membrane permeability (the neutral form is more
permeable), and the potential for ionic interactions with the biological target.

Quantitative Data and Estimation

The pKa of the parent morpholine's conjugate acid is approximately 8.36.[4] The 2-position
substituent, a 4-chlorophenyl group, is electron-withdrawing. This effect will pull electron
density away from the morpholine nitrogen, making it less basic. Therefore, the pKa of 2-(4-
Chlorophenyl)morpholine is expected to be lower than that of morpholine. For comparison,
the predicted pKa of the isomeric 4-(4-chlorophenyl)morpholine is 4.41, though this represents
a very different electronic environment where the nitrogen is directly attached to the aromatic
ring.[6]

Experimental Protocol: pKa Determination by
Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the compound as a
titrant (a strong acid or base) is added. It is a highly accurate and fundamental technique for
determining ionization constants.

Methodology:

o Sample Preparation: A precise weight of 2-(4-Chlorophenyl)morpholine is dissolved in a
suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure
solubility across the pH range.

 Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH
electrode and a precision burette containing a standardized solution of hydrochloric acid
(HCI).

« Titration: The HCI titrant is added in small, precise increments. After each addition, the
solution is allowed to equilibrate, and the pH is recorded.
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» Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point
(the point of maximum slope) is determined from the first derivative of the titration curve.

e pKa Calculation: The pKa is the pH at which the compound is exactly half-protonated,
corresponding to the midpoint of the titration curve (the pH at half the volume of the
equivalence point).

Neutral Form (B) | .+ H" Protonated Form (BH*)
(Lipophilic) < H* (Hydrophilic)

pKa = pH at which [B] = [BH"]

Click to download full resolution via product page
Acid-Base Equilibrium of 2-(4-Chlorophenyl)morpholine.

Thermal Properties and Purity Assessment
Theoretical Framework

The melting point is a fundamental physical property that provides an indication of a
compound's purity and the strength of its crystal lattice forces. A sharp melting range is
characteristic of a pure crystalline substance, while impurities typically depress and broaden
the melting range. This property is crucial for material characterization, stability assessment,
and in the development of solid dosage forms.

Quantitative Data

As noted, specific experimental data for the 2-isomer is not readily available. The isomeric 4-(4-
chlorophenyl)morpholine has a reported melting point of 73 °C.[6] This value can serve as a
rough estimate, but experimental verification is essential.

Experimental Protocol: Melting Point by Differential
Scanning Calorimetry (DSC)
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Causality: DSC is a powerful thermal analysis technique that measures the difference in heat
flow required to increase the temperature of a sample and a reference. It provides a highly
accurate and reproducible measurement of the melting point (as the onset of the melting
endotherm) and can also reveal other thermal events like polymorph transitions or
decomposition.

Methodology:

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed
into an aluminum DSC pan. The pan is hermetically sealed.

 Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).

o Thermal Program: The sample pan and an empty reference pan are placed in the DSC cell.
The temperature is ramped at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

o Data Acquisition: The heat flow to the sample is measured as a function of temperature.

e Analysis: The resulting thermogram shows a peak (an endotherm) corresponding to melting.
The melting point is typically reported as the onset temperature of this peak. The purity can
also be estimated from the shape of the peak using the van't Hoff equation.

Overall Developmental Workflow

The characterization of a key intermediate like 2-(4-Chlorophenyl)morpholine follows a
logical progression from synthesis to full physicochemical profiling. This ensures that the
material is well-understood before its incorporation into more complex drug candidates.
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Logical Workflow for Compound Characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)morpholine must be
consulted, general precautions for substituted morpholines should be observed. Related
compounds are often classified as irritants and may be harmful if swallowed or absorbed
through the skin.[7]

+ Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.
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o Storage: For the related (S)-enantiomer, storage in a dry, sealed container at 2-8°C is
recommended.[3] Similar conditions—cool, dry, and protected from light—are advisable for
the racemic mixture to ensure long-term stability.

Conclusion

2-(4-Chlorophenyl)morpholine is a compound of significant interest, possessing a structural
framework conducive to the development of novel therapeutics. Its physicochemical profile,
characterized by moderate lipophilicity and a basic nitrogen center, provides a solid foundation
for drug design. While publicly available experimental data is limited, the established protocols
detailed in this guide provide a robust framework for researchers to perform their own
characterization. A thorough understanding and experimental determination of its logP, pKa,
solubility, and thermal properties are critical first steps in unlocking the full potential of this
valuable chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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